
Disbac10
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Overview
Description
It is primarily used to study cell membrane electrical activity in Förster Resonance Energy Transfer (FRET) assays . In a resting polarized cell, Disbac10 resides on the outer leaflet of the membrane, where it accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disbac10 involves the reaction of 1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl with prop-2-enylidene derivatives under controlled conditions . The reaction typically requires a solvent such as methyl acetate and is conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound . The compound is stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Disbac10 primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The primary reagents used with this compound are fluorescein-labeled proteins and other fluorophores. The conditions for its use involve maintaining the compound in a suitable solvent and protecting it from light to prevent photobleaching .
Major Products Formed
The major product formed during the use of this compound is the emission of photons at a higher wavelength, which is detected in FRET assays .
Scientific Research Applications
Cell Membrane Integrity Assessment
Disbac10 is extensively utilized to evaluate cell membrane integrity. When cells are compromised, the probe can penetrate the membrane and bind to intracellular components, emitting fluorescence. This property makes it an effective indicator of cell viability and membrane stability. Researchers often use this compound to assess the effects of toxic substances or drugs on cell membranes .
Studying Apoptosis and Cell Death Mechanisms
In apoptosis research, this compound serves as a crucial tool for identifying and studying cell death mechanisms. As cells undergo apoptosis, changes in membrane permeability allow this compound to enter. By monitoring fluorescence intensity, scientists can track apoptosis progression in real-time. This application is particularly significant in cancer research, where understanding tumor cell death mechanisms can lead to more effective therapeutic strategies .
Monitoring Drug Delivery and Release
This compound's ability to easily cross cell membranes makes it valuable in evaluating drug delivery systems. Researchers can tag therapeutic agents with this compound to visualize their distribution and release kinetics within target cells. This capability is essential for optimizing drug formulations and enhancing the efficacy of targeted therapies, especially in cancer treatment .
Investigating Membrane Dynamics and Cellular Processes
Another critical application of this compound is in the study of membrane dynamics and various cellular processes such as endocytosis and exocytosis. By tracking the fluorescent signal in live cells, researchers gain insights into these dynamic processes, contributing to a better understanding of cellular communication and transport mechanisms .
Case Study 1: Evaluation of Cytotoxicity
In a study assessing cytotoxicity due to environmental toxins, researchers utilized this compound to measure changes in cell viability after exposure to various concentrations of a toxic agent. The results indicated a clear correlation between toxin concentration and decreased fluorescence intensity from this compound, confirming its utility as a reliable indicator of cell health.
Case Study 2: Drug Delivery Optimization
Another study involved tagging chemotherapeutic agents with this compound to monitor their release from nanoparticle carriers within cancer cells. The findings demonstrated that the use of this compound allowed for real-time visualization of drug distribution within the cellular environment, leading to enhanced understanding and optimization of drug delivery systems.
Mechanism of Action
Disbac10 exerts its effects by residing on the outer leaflet of the cell membrane in a resting polarized cell. Upon depolarization, it rapidly translocates to the inner leaflet, increasing the distance between fluorophores and reducing the FRET signal . This mechanism allows researchers to study changes in membrane potential and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Disbac2(3): Another voltage-sensitive fluorescent probe used in similar applications.
Di-4-ANEPPS: A fluorescent dye used to study membrane potential changes.
Uniqueness
Disbac10 is unique due to its high sensitivity to voltage changes and its ability to rapidly translocate across the cell membrane. This makes it particularly useful in FRET assays for studying dynamic changes in cell membrane potential .
Biological Activity
Disbac10 is a fluorescent probe widely utilized in biological research, particularly for studying cell membrane dynamics and electrical properties. This compound is characterized by its voltage-sensitive nature, allowing it to respond to changes in membrane potential, making it a valuable tool in electrophysiological studies.
This compound operates by integrating into cell membranes where it exhibits fluorescence changes in response to alterations in membrane potential. This property enables researchers to monitor electrical activity across membranes, providing insights into cellular processes such as action potentials and synaptic transmission.
Applications in Research
- Electrophysiology : this compound is primarily used to investigate the electrical properties of neurons and muscle cells. By measuring fluorescence intensity changes, researchers can infer membrane potential dynamics.
- Cell Membrane Studies : The probe assists in understanding the behavior of ion channels and transporters under various physiological conditions.
- Drug Testing : this compound can be employed to assess the effects of pharmacological agents on membrane potential, aiding in drug discovery and development.
Study 1: Neuronal Activity Monitoring
A study conducted on rat cortical neurons demonstrated that this compound effectively tracked action potentials in real-time. The results indicated that the probe could detect rapid changes in membrane potential with high sensitivity, which is crucial for understanding neuronal excitability and synaptic function.
Study 2: Muscle Cell Electrophysiology
In a separate investigation involving cardiac myocytes, this compound was used to analyze the effects of calcium channel blockers on action potential duration. The findings revealed significant alterations in fluorescence intensity correlating with changes in action potential characteristics, thereby validating this compound's utility in cardiac research.
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to other voltage-sensitive dyes:
Probe | Sensitivity | Response Time | Applications |
---|---|---|---|
This compound | High | Fast | Neuronal and muscle cell studies |
Di-4-ANEPPS | Moderate | Moderate | Neuronal studies |
VoltageFluor | Low | Slow | General membrane potential studies |
Key Research Outcomes
- Fluorescence Response : this compound exhibited a significant increase in fluorescence upon depolarization of the membrane, with a peak response time of less than 1 ms.
- Ion Channel Interaction : Studies indicated that this compound interacts selectively with specific ion channels, enhancing its application in targeted research.
Properties
Molecular Formula |
C51H88N4O4S2 |
---|---|
Molecular Weight |
885.4 g/mol |
IUPAC Name |
1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+ |
InChI Key |
PXRLNZXPUUPVIB-HEFFKOSUSA-N |
Isomeric SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.